

An In-depth Technical Guide to Tartronate Semialdehyde: Chemical Structure and Properties

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Compound of Interest

Compound Name: Tartronate

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Introduction

Tartronate semialdehyde, also known by its IUPAC name 2-hydroxy-3-oxopropanoic acid, is a key intermediate metabolite in various biological pathways, most notably the glycerate pathway. [1][2] Its unique chemical structure, featuring aldehyde, hydroxyl, and carboxylic acid functional groups, imparts it with significant reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **tartronate** semialdehyde, with a focus on experimental data and protocols to support researchers in the fields of biochemistry, enzymology, and drug development.

Chemical Structure and Properties

Tartronate semialdehyde is a three-carbon dicarboxylic acid derivative with the chemical formula $C_3H_4O_4$. [3] Its structure is characterized by a chiral center at the second carbon, bearing a hydroxyl group, and an aldehyde group at the third carbon.

Physicochemical Properties

A summary of the key physicochemical properties of **tartronate** semialdehyde is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₃ H ₄ O ₄	PubChem[3]
Molecular Weight	104.06 g/mol	PubChem[3]
IUPAC Name	2-hydroxy-3-oxopropanoic acid	PubChem[3]
CAS Number	2480-77-5	PubChem[3]
Appearance	White solid	Wikipedia
Water Solubility (predicted)	327 g/L	FooDB
logP (predicted)	-0.92 to -1.2	FooDB, ChemAxon
pKa (Strongest Acidic, predicted)	3.04	ChemAxon
Polar Surface Area (predicted)	74.6 Å ²	ChemAxon
Hydrogen Bond Donor Count	2	ChemAxon
Hydrogen Bond Acceptor Count	4	ChemAxon
Rotatable Bond Count	2	ChemAxon

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of **tartronate** semialdehyde in a research setting.

Synthesis of Tartronate Semialdehyde

1. Chemical Synthesis: Enolization of Lithium Hydroxypyruvate

One reported method for the chemical preparation of **tartronate** semialdehyde involves the enolization of lithium hydroxypyruvate in an alkaline medium.[4] While a detailed, step-by-step protocol is not readily available in the literature, the general procedure is as follows:

- Materials: Lithium hydroxypyruvate, alkaline medium (e.g., a suitable buffer with a basic pH).

- Procedure:
 - Dissolve lithium hydroxypyruvate in an alkaline solution.
 - The enolization reaction is allowed to proceed, leading to the formation of **tartronate** semialdehyde.
 - The conversion rate has been reported to be approximately 50%.^[4]
 - The concentration of the resulting **tartronate** semialdehyde should be determined using a suitable analytical method, such as HPLC.^[4]

2. Enzymatic Synthesis: From Glyoxylate using **Tartronate**-Semialdehyde Synthase

Tartronate semialdehyde is produced biologically from the condensation of two molecules of glyoxylate, a reaction catalyzed by the enzyme **tartronate**-semialdehyde synthase (EC 4.1.1.47).^{[5][6]}

- Enzyme: **Tartronate**-semialdehyde synthase. This enzyme is a flavoprotein and requires Thiamin diphosphate (ThDP) as a cofactor.^[6]
- Substrate: Glyoxylate.
- Reaction: $2 \text{ Glyoxylate} \rightleftharpoons \text{Tartronate semialdehyde} + \text{CO}_2$ ^[6]
- Protocol Outline: A detailed experimental protocol for the in vitro enzymatic synthesis would involve:
 - Purification of **tartronate**-semialdehyde synthase from a suitable source (e.g., *Escherichia coli*).
 - Preparation of a reaction mixture containing a suitable buffer, the purified enzyme, glyoxylate, and the necessary cofactors (FAD and ThDP).
 - Incubation of the reaction mixture under optimal conditions of temperature and pH for the enzyme.

- Monitoring the progress of the reaction by measuring the consumption of glyoxylate or the formation of **tartronate** semialdehyde.

Purification of Tartronate Semialdehyde

Due to the presence of an aldehyde group, **tartronate** semialdehyde can be purified from reaction mixtures using a bisulfite extraction protocol. This method relies on the reversible reaction of the aldehyde with bisulfite to form a charged adduct that can be separated into an aqueous layer.

- General Protocol:
 - The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite.
 - The mixture is shaken vigorously to promote the formation of the bisulfite adduct.
 - An immiscible organic solvent is added to extract non-aldehyde components.
 - The aqueous layer, containing the **tartronate** semialdehyde-bisulfite adduct, is separated.
 - The reaction can be reversed by basifying the aqueous layer, which regenerates the aldehyde and allows for its subsequent isolation.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **tartronate** semialdehyde. Currently, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **tartronate** semialdehyde is not widely available in the public domain. The following sections describe the expected spectral features based on its chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the proton on the carbon bearing the hydroxyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns will be dependent on the solvent and pH.

- ^{13}C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the carbonyl carbon of the aldehyde.
- Infrared (IR) Spectroscopy: The IR spectrum of **tartronate** semialdehyde is expected to display characteristic absorption bands for the functional groups present:
 - A broad O-H stretching band from the carboxylic acid and alcohol groups.
 - A C=O stretching band for the carboxylic acid.
 - A C=O stretching band for the aldehyde.
 - A C-H stretching band for the aldehyde.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **tartronate** semialdehyde (104.06 g/mol).[3] Fragmentation patterns will be indicative of its structure, with losses of water, carbon monoxide, and carbon dioxide being likely.

Biological Significance and Signaling Pathways

Tartronate semialdehyde is a central metabolite in the D-glycerate pathway, which is involved in the assimilation of C2 compounds like glyoxylate.[5] This pathway is crucial for many organisms, including bacteria and plants.

The D-Glycerate Pathway

The D-glycerate pathway involves the conversion of glyoxylate to D-glycerate, which can then enter central carbon metabolism. **Tartronate** semialdehyde is a key intermediate in this pathway.

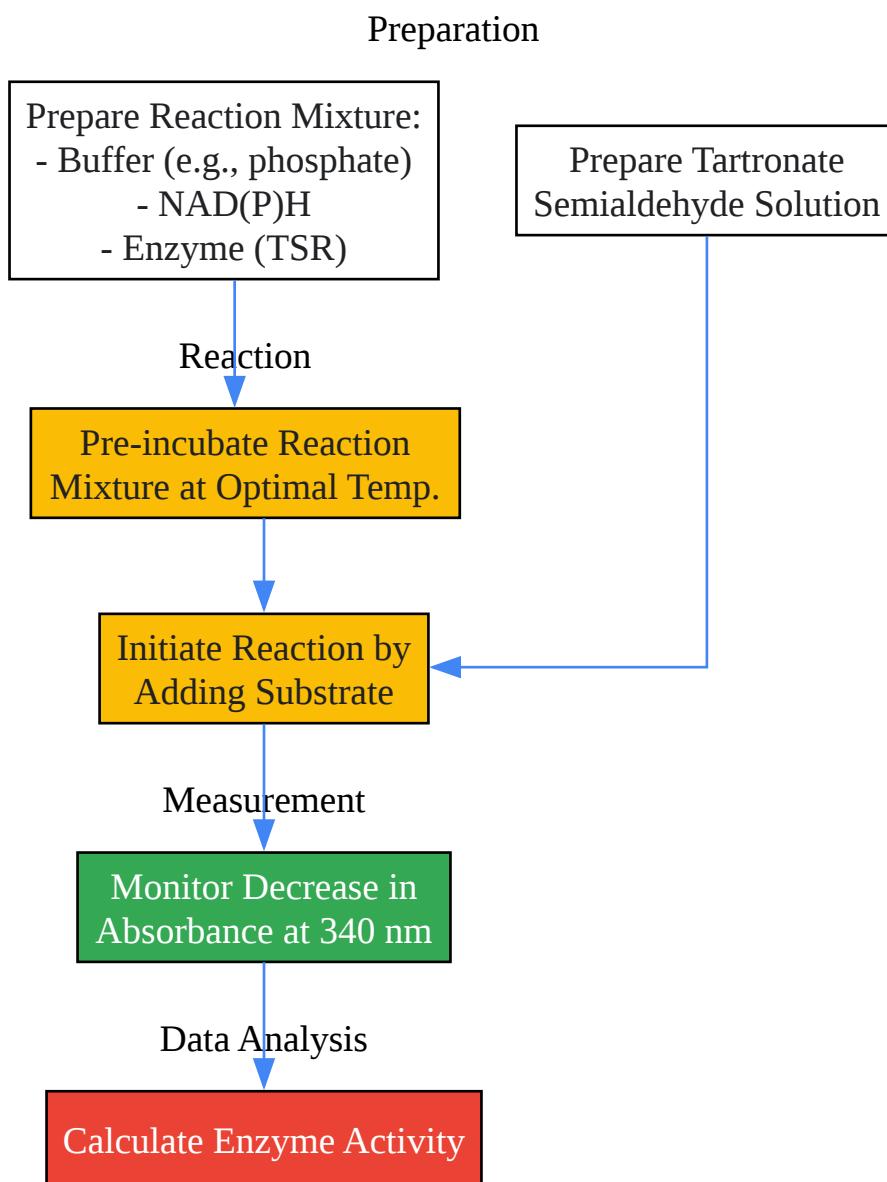


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Caption: The D-Glycerate Pathway involving **Tartronate** Semialdehyde.

Experimental Workflow: Tartronate Semialdehyde Reductase Kinetics Assay

The activity of **tartronate** semialdehyde reductase (TSR), the enzyme that catalyzes the reduction of **tartronate** semialdehyde to D-glycerate, can be determined spectrophotometrically.



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Caption: Experimental workflow for a **Tartronate** Semialdehyde Reductase kinetics assay.

Detailed Protocol for **Tartronate** Semialdehyde Reductase (TSR) Kinetics Assay

This protocol is adapted from studies on TSR from *Ustilago maydis*.[\[4\]](#)

- Materials:

- Purified TSR enzyme
- **Tartronate** semialdehyde solution of known concentration
- Buffer solution (e.g., 100 mM phosphate buffer, pH 7.0)
- NAD(P)H solution
- Spectrophotometer capable of reading at 340 nm
- Temperature-controlled cuvette holder

- Procedure:

- Prepare a reaction mixture containing the buffer, NAD(P)H, and the purified TSR enzyme in a cuvette.
- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).
[\[4\]](#)
- Initiate the reaction by adding a known concentration of **tartronate** semialdehyde to the cuvette.
- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
- Record the change in absorbance over time.

- Data Analysis:

- Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm.
- Kinetic parameters such as K_m and V_{max} can be determined by measuring the initial rates at varying substrate concentrations.^[4] For the reduction reaction with tartronic semialdehyde and NADH as the substrate and cofactor respectively, the K_m was found to be 0.19 ± 0.03 mM.^[4]

Stability

The stability of **tartronate** semialdehyde is an important consideration for its handling and use in experimental settings. While comprehensive stability studies are not widely published, its structure suggests potential for instability. The presence of both an aldehyde and a β -hydroxyl group to a carboxylic acid can lead to various reactions, including tautomerization, oxidation, and degradation, particularly under non-neutral pH and elevated temperatures.

One study on the phosphorylated form, **tartronate** semialdehyde phosphate, noted its tautomerization from the enol to the aldehyde form in solution.^[1] This suggests that **tartronate** semialdehyde itself may exist in equilibrium with its enol tautomer.

Conclusion

Tartronate semialdehyde is a molecule of significant interest in biochemistry and has potential applications in drug development, particularly as a target for antimicrobial agents that disrupt essential metabolic pathways. This technical guide has provided a summary of its chemical structure, properties, and biological role. While there are gaps in the publicly available experimental data, particularly concerning detailed synthesis protocols and comprehensive spectroscopic and stability analyses, the information and protocols provided herein offer a solid foundation for researchers working with this important metabolite. Further research to fill these knowledge gaps will be crucial for fully harnessing the potential of **tartronate** semialdehyde in scientific and therapeutic applications.

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